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Introduction

Diisooctyl adipate (DIOA), commonly referred to as di(2-ethylhexyl) adipate (DEHA), is a
plasticizer extensively utilized in the production of flexible polyvinyl chloride (PVC) films for food
packaging. Its primary function is to impart flexibility and durability to the packaging material,
particularly at low temperatures. While DIOA is valued for its technical properties, its potential
to migrate from packaging into foodstuffs has been a subject of scientific investigation and
regulatory oversight. These application notes provide a comprehensive overview of the use of
DIOA in food contact materials, including its regulatory status, migration data, and detailed
protocols for its analysis.

Regulatory Status

The use of DIOA in food contact materials is regulated by governmental bodies to ensure
consumer safety.

 In the European Union, the specific migration limit (SML) for DEHA is 18 mg/kg of food. This
limit is established to restrict the amount of the substance that can transfer from the
packaging to the food.

¢ In the United States, the Food and Drug Administration (FDA) lists di(2-ethylhexyl) adipate
as an indirect food additive permitted for use in food contact applications under specific
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conditions outlined in the Code of Federal Regulations (CFR), Title 21.

Applications in Food Contact Materials

DIOA is a preferred plasticizer in food packaging for several reasons:

o Low-Temperature Flexibility: It maintains the flexibility of packaging films even at refrigeration
and freezing temperatures, preventing the material from becoming brittle and cracking.

 Clarity: It contributes to the transparency of PVC films, allowing consumers to view the
packaged food product.

o Compatibility: DIOA is highly compatible with PVC and other polymers used in food
packaging.

Common applications include cling films for wrapping fresh meat, poultry, cheese, and
prepared foods.

Quantitative Data on Migration

The migration of DIOA from food contact materials into food is influenced by several factors,
including the fat content of the food, temperature, and contact time. The following tables
summarize quantitative data from various studies on the migration of DEHA from PVC films into
different food types and simulants.
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Contact Time & Migration Level
Food Type Reference
Temperature (mgl/kg)
Uncooked Meat & )
Retail storage 1.0-72.8 [1]
Poultry
Cooked Chicken _
) Retail storage 9.4-48.6 [1]
Portions
Cheese Retail storage 27.8-135.0 [1]
Baked Goods & )
] Retail storage 11-212 [1]
Sandwiches
Fruit & Vegetables Retail storage <20 [1]
Hard Cheese 240 hours under
) ) ) 345.4 (18.9 mg/dm?)
(Kefalotyri) refrigeration
240 hours under
Hard Cheese (Edam) ) ) 222.5 (12.2 mg/dm2)
refrigeration
240 hours under
Soft Cheese (Feta) 133.9 (7.3 mg/dm?)

refrigeration

~6.8% of initial
Ham Sausage 4 months o [2]
amount in film

Experimental Protocols
Protocol 1: Determination of DIOA Migration into Fatty
Food Simulants (e.g., Olive Oil)

This protocol describes a standard method for quantifying the migration of DIOA from a plastic
food contact material into a fatty food simulant.

1. Materials and Equipment:
e Food contact material (e.g., PVC film)

o Olive oil (as fatty food simulant)
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Migration cells or glass containers with lids

Incubator or oven

Gas chromatograph with mass spectrometer (GC-MS)

Hexane (analytical grade)

Sodium sulfate (anhydrous)

DIOA analytical standard

Volumetric flasks, pipettes, and syringes

. Sample Preparation:

Cut a precise surface area of the food contact material (e.g., 1 dm?).

Place the sample in a migration cell or glass container.

Add a known volume of olive oil to achieve a specific surface area to volume ratio (e.g., 6
dm?/L).

Seal the container to prevent evaporation.

. Migration Test:

Incubate the samples under controlled conditions that simulate the intended use (e.g., 10
days at 40°C for long-term storage at room temperature).

. Sample Extraction:

After the incubation period, remove the food contact material sample.

Take a known aliquot of the olive oil.

Perform a liquid-liquid extraction with hexane to isolate the DIOA.

Dry the hexane extract with anhydrous sodium sulfate.
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o Concentrate the extract to a known volume.
5. GC-MS Analysis:
 Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
e Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
« Injection: Splitless injection of 1 pL of the extract.
e Oven Temperature Program:
o Initial temperature: 60°C, hold for 1 minute.
o Ramp to 280°C at 10°C/minute.
o Hold at 280°C for 10 minutes.

e Mass Spectrometer: Operate in Selected lon Monitoring (SIM) mode for quantification, using
characteristic ions for DIOA.

e Quantification: Prepare a calibration curve using DIOA analytical standards in hexane.
Calculate the concentration of DIOA in the olive oil based on the calibration curve.

Protocol 2: Analysis of DIOA in a Solid Food Matrix (e.g.,
Cheese)

This protocol outlines the procedure for extracting and quantifying DIOA from a solid, fatty food
matrix.

1. Materials and Equipment:
e Cheese sample in contact with PVC film
e Homogenizer or blender

e Hexane and acetonitrile (analytical grade)
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o Solid-Phase Extraction (SPE) cartridges (e.g., silica-based)
e Rotary evaporator

¢ GC-MS system

o DIOA analytical standard

2. Sample Preparation and Extraction:

o Take a representative sample of the cheese, avoiding the outer surface that was not in direct
contact with the film.

e Homogenize the cheese sample.

o Extract a known weight of the homogenized cheese with a mixture of hexane and
acetonitrile.

o Separate the hexane layer containing the fat and DIOA.

3. Clean-up:

e Pass the hexane extract through an activated SPE cartridge to remove interfering lipids.
o Elute the DIOA from the cartridge with a suitable solvent.

o Concentrate the eluate using a rotary evaporator.

4. GC-MS Analysis:

e Follow the GC-MS analysis parameters as described in Protocol 1.

o Quantify the DIOA concentration against a calibration curve prepared with standards in the
final solvent.

Potential Toxicological Pathways

While the acute toxicity of DIOA is low, its potential long-term effects, particularly as an
endocrine disruptor, are a subject of ongoing research. Some plasticizers have been shown to
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interact with nuclear receptors, such as the Peroxisome Proliferator-Activated Receptors
(PPARSs). The following diagram illustrates a generalized potential pathway for endocrine
disruption by plasticizers.
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Caption: Generalized pathway for potential endocrine disruption by DIOA.
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Experimental Workflow

The following diagram outlines the general workflow for the analysis of DIOA migration from
food contact materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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